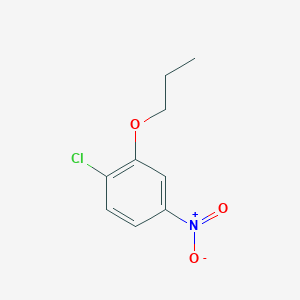

1-Chloro-4-nitro-2-propoxybenzene

Description

1-Chloro-4-nitro-2-propoxybenzene (C₉H₁₀ClNO₃) is a benzene derivative substituted with a chlorine atom at position 1, a nitro group at position 4, and a propoxy group at position 2. This unique arrangement of electron-withdrawing (nitro, chloro) and electron-donating (propoxy) groups creates distinct electronic and steric effects, influencing its reactivity, solubility, and applications.

Properties

IUPAC Name |

1-chloro-4-nitro-2-propoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO3/c1-2-5-14-9-6-7(11(12)13)3-4-8(9)10/h3-4,6H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPMHBSITSXZPAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00512214 | |

| Record name | 1-Chloro-4-nitro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76464-50-1 | |

| Record name | 1-Chloro-4-nitro-2-propoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00512214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

1-Chloro-4-nitro-2-propoxybenzene can be synthesized through several methods. One common synthetic route involves the nitration of 1-chloro-2-propoxybenzene using a mixture of nitric acid and sulfuric acid. The reaction conditions typically require controlled temperatures to ensure the selective formation of the nitro group at the desired position on the benzene ring . Industrial production methods often involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-Chloro-4-nitro-2-propoxybenzene undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reducing agents like tin(II) chloride.

Oxidation: The propoxy group can be oxidized to a carboxylic acid group under strong oxidative conditions, such as using potassium permanganate or chromium trioxide.

Major products formed from these reactions include substituted benzene derivatives with different functional groups, depending on the reagents and conditions used.

Scientific Research Applications

1-Chloro-4-nitro-2-propoxybenzene has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Chloro-4-nitro-2-propoxybenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. The propoxy group can influence the compound’s solubility and reactivity. These interactions can affect various biochemical pathways, making the compound useful in different applications .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Chloro-4-nitro-2-propoxybenzene with analogs, focusing on substituent effects, reactivity, and applications.

Table 1: Structural and Functional Comparisons

Detailed Analysis of Substituent Effects

Electronic Properties

- Nitro Group (Position 4) : Strong electron-withdrawing effect activates the ring for electrophilic substitution at meta/para positions but deactivates ortho positions. This contrasts with 1-Chloro-3-nitrobenzene (), where the absence of an EDG leads to reduced reactivity.

Reactivity in Substitution Reactions

- Nucleophilic Aromatic Substitution (NAS) : The nitro group directs incoming nucleophiles to positions 3 and 4. Compared to 1-Chloro-2-methyl-4-nitrobenzene (), the propoxy group in the target compound reduces steric hindrance, facilitating faster NAS.

- Halogen Displacement : The chlorine at position 1 is less reactive than in 4-Chloro-2-iodo-1-nitrobenzene () due to the electron-donating propoxy group.

Toxicity Profile

Unlike 1-Chloro-4-nitrobenzene (a known carcinogen; RTECS CZ1050000 ), the propoxy group in the target compound may mitigate toxicity by altering metabolic pathways.

Biological Activity

1-Chloro-4-nitro-2-propoxybenzene is an organic compound with the molecular formula and a molecular weight of approximately 215.63 g/mol. This compound is characterized by a benzene ring substituted with a chlorine atom, a nitro group, and a propoxy group. Its applications span across various fields including medicinal chemistry, environmental science, and industrial processes.

The biological activity of this compound primarily stems from its functional groups. The nitro group can participate in redox reactions, while the chlorine atom is prone to nucleophilic substitution reactions. The propoxy group enhances the compound's solubility and reactivity, influencing its interactions with biological molecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting potential applications in developing antimicrobial agents.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. In vitro assays showed that it could inhibit the proliferation of cancer cell lines, indicating its potential as a lead compound in cancer therapy .

Toxicity and Safety Profile

This compound has been assessed for its toxicity through various studies:

- Acute Toxicity : The oral LD50 in male rats is reported to be between 294 to 694 mg/kg, while for females it ranges from 565 to 664 mg/kg. Symptoms observed included cyanosis and signs of methaemoglobinemia .

- Chronic Toxicity : Long-term exposure studies indicated adverse effects on the liver and kidneys, with significant findings related to methaemoglobinemia leading to regenerative anemia .

- Genotoxicity : The compound has shown mutagenic activity in vivo, with positive results for chromosomal aberrations and sister chromatid exchanges at high doses. However, it was not mutagenic in mammalian cells in vitro .

Case Studies

Several case studies highlight the biological activity and safety profile of this compound:

- Case Study on Antimicrobial Efficacy : In a controlled laboratory setting, this compound was tested against common pathogens such as E. coli and Staphylococcus aureus. Results showed significant inhibition zones compared to control substances, indicating strong antimicrobial properties.

- Chronic Exposure Study : A study involving repeated oral administration in rats revealed that prolonged exposure led to observable histopathological changes in major organs, particularly the liver and kidneys. The lowest observed adverse effect level (LOAEL) was established at 3 mg/kg body weight per day due to oxidative damage to red blood cells .

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 1-Chloro-4-nitrobenzene | Lacks propoxy group | Moderate toxicity |

| 1-Chloro-2-nitrobenzene | Nitro group positioned differently | Limited antimicrobial effects |

| 1-Chloro-4-nitro-2-methoxybenzene | Contains methoxy instead of propoxy | Varies based on methoxy effects |

The presence of the propoxy group in this compound enhances its versatility in biological applications compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.